

# Crolibulin phase 2 clinical trial results for anaplastic thyroid cancer

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Crolibulin

CAS No.: 1000852-17-4

Cat. No.: S548140

[Get Quote](#)

## Crolibulin/Cisplatin Phase I/II Trial Overview

The U.S. National Cancer Institute (NCI) sponsored a Phase I/II trial (NCT01240590) to evaluate **crolibulin** in combination with cisplatin for solid tumors, with a focus on ATC [1] [2].

| Trial Attribute            | Details                                                                                                                                   |
|----------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title             | A Phase I/II Trial of Crolibulin (EPC2407) Plus Cisplatin in Adults With Solid Tumors With a Focus on Anaplastic Thyroid Cancer (ATC) [1] |
| Principal Sponsor          | National Cancer Institute (NCI) [1]                                                                                                       |
| Study Start Date           | January 2011 [1]                                                                                                                          |
| Last Update Posted         | April 2017 (Status: Completed) [1]                                                                                                        |
| Phase I Primary Objective  | Assess safety, tolerability, dose-limiting toxicities (DLTs), and determine the Maximum Tolerated Dose (MTD) for the combination [1].     |
| Phase II Primary Objective | Compare progression-free survival (PFS) of <b>crolibulin + cisplatin</b> versus <b>cisplatin alone</b> in adults with ATC [1].            |

| Trial Attribute     | Details                                                                                                                  |
|---------------------|--------------------------------------------------------------------------------------------------------------------------|
| Key Eligibility     | Phase I: Adults with unresectable solid tumors. Phase II: Adults with ATC with disease evaluable by RECIST criteria [1]. |
| Drug Administration | Crolibulin: Days 1, 2, and 3 (21-day cycle). Cisplatin: Day 1 (21-day cycle) [1].                                        |

## Molecular Mechanism and Preclinical Rationale

**Crolibulin** is a small molecule vascular disrupting agent (VDA) and microtubule-targeting agent (MTA) [3] [4].

- **Target and Action:** **Crolibulin** binds to the **colchicine binding site** on  $\beta$ -tubulin, inhibiting microtubule polymerization. This disrupts the cytoskeleton of tumor endothelial cells, leading to the collapse of tumor blood vessels and ultimately inducing apoptosis (programmed cell death) in tumor cells [3] [4].
- **Structural Biology:** The crystal structure of the **crolibulin**-tubulin complex, solved at 2.5 Å resolution, shows that **crolibulin** binds deeply into the hydrophobic pocket of tubulin. Key interactions involve a 3'-bromo-4',5'-dimethoxybenzene ring and hydrogen bonds with residues like  $\beta$ Tyr224,  $\beta$ Asn258, and  $\beta$ Val238, which provides a structural basis for understanding its mechanism and for future drug design [3] [5]. The diagram below illustrates this binding and its downstream cellular effects.



[Click to download full resolution via product page](#)

## Quantitative Biomarkers from Phase I Study

An imaging sub-study within an earlier Phase I trial (NCT00423410) used quantitative MRI to demonstrate **crolibulin**'s pharmacodynamic effects [4]. The table below summarizes the biomarkers correlated with **crolibulin** exposure.

| Pharmacokinetic (PK) Parameter                                                                                 | MRI Biomarker Correlate                                                                            | Biological Interpretation                                               |
|----------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| <b>Higher Plasma Drug C<sup>max</sup></b> [4]                                                                  | • Reduction in tumor fraction with high perfusion ( $AUC_{90s} > 15.8 \text{ mM}\cdot\text{s}$ ) • |                                                                         |
| Increase in tumor fraction with low extracellular volume ( $v_e < 0.3$ ) [4]                                   | Suggests decreased tumor perfusion and possible cell swelling.                                     | <b>Higher Plasma Drug AUC</b> [4]                                       |
| • Increase in tumor fraction with low water diffusivity ( $ADC < 1.1 \times 10^{-3} \text{ mm}^2/\text{s}$ ) • | Increase in tumor fraction with low extracellular volume ( $v_e < 0.3$ ) [4]                       | Suggests increased cellularity (due to swelling) and reduced perfusion. |

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A Phase I/II Trial of Crolibulin (EPC2407) Plus Cisplatin in Adults ... [patlynk.com]
2. Metadata - DataMed Data Discovery Index [datamed.org]
3. Molecular mechanism of crolibulin in complex with tubulin ... [sciencedirect.com]
4. Dose–response assessment by quantitative MRI in a ... [nature.com]
5. Molecular mechanism of crolibulin in complex with tubulin ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Crolibulin phase 2 clinical trial results for anaplastic thyroid cancer]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548140#crolibulin-phase-2-clinical-trial-results-for-anaplastic-thyroid-cancer>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)